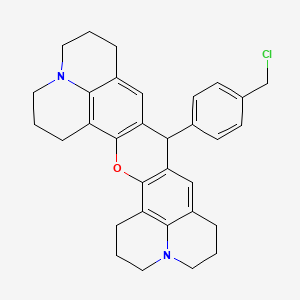

![molecular formula C₁₇H₂₅N₃O₂ B1148164 1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile CAS No. 1036959-27-9](/img/structure/B1148164.png)

1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile

説明

Synthesis Analysis

The synthesis of 1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile involves the development of a new class of DPP-IV inhibitors, N-substituted-glycyl-2-cyanopyrrolidines. The pathway from clinical development compound NVP-DPP728 to its follow-up, NVP-LAF237 (1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine), demonstrates the compound's potent, stable, and selective inhibition of DPP-IV with excellent oral bioavailability and antihyperglycemic activity, suitable for once-a-day administration (Villhauer et al., 2003).

Molecular Structure Analysis

The molecular structure of 1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile, particularly its NVP-LAF237 form, has been extensively studied to understand its binding kinetics, inhibition type, and selectivity towards DPP-IV. This compound behaves as a slow-binding DPP-IV inhibitor, demonstrating a significant inhibitory potency without substantial substrate-specific inhibition or allosteric effects influencing the inhibition constant in the presence of GIP and GLP-1 (Brandt et al., 2005).

Chemical Reactions and Properties

The compound participates in key chemical reactions central to its inhibitory activity against DPP-IV. Its synthesis from 1-adamantanamine hydrochloride, which is nitrified by mixed acids before reacting with (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile, illustrates the chemical transformations required to achieve the desired biological activity. The process is characterized by simple access to raw materials, fewer steps, and mild reaction conditions, resulting in increased yield and purity (Chun-min, 2015).

Physical Properties Analysis

While specific studies directly detailing the physical properties of 1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile were not found in the queried literature, the compound's synthesis, structural analysis, and application in DPP-IV inhibition suggest that its physical properties are tailored to optimize bioavailability and stability for therapeutic use.

Chemical Properties Analysis

The chemical properties of 1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile, particularly its stability, selectivity, and potency as a DPP-IV inhibitor, underscore its therapeutic potential. The compound's selective inhibition of DPP-IV, without significant impact on other peptidases, positions it as a highly specific agent for the treatment of type 2 diabetes, further supported by its slow-binding inhibition kinetics and strong inhibitory potency (Brandt et al., 2005).

科学的研究の応用

Dipeptidyl-Peptidase IV Inhibition : The compound, also known as Vildagliptin, is a potent, selective, and orally bioavailable inhibitor of dipeptidyl-peptidase IV (DPP-IV). It's effective in inhibiting the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are important for the treatment of Type 2 diabetes (Brandt et al., 2005).

Improved Synthesis : Research has been conducted on improving the synthesis of Vildagliptin. Methods characterized by simple access to raw materials, fewer steps, and mild reaction conditions have been developed, increasing the total yield and purity of Vildagliptin (Han Chun-min, 2015).

Efficient Synthesis of Intermediates : High-yielding methods for the preparation of Vildagliptin intermediates have been described, emphasizing the efficiency and yield of the synthesis process (Yufei Li et al., 2021).

Pharmacological Profile and Bioavailability : The pharmacological profile of Vildagliptin in obese Zucker fa/fa rats and its pharmacokinetic profile in normal cynomolgus monkeys have been studied. It is a potent, stable, and selective DPP-IV inhibitor with excellent oral bioavailability, suggesting potential for once-a-day administration (E. B. Villhauer et al., 2003).

Metabolism and Excretion : Studies on the absorption, metabolism, and excretion of Vildagliptin in humans have revealed that it is rapidly absorbed and extensively metabolized via various pathways before excretion. The drug shows a diverse metabolic profile and is less susceptible to potential pharmacokinetic interactions with comedications (Handan He et al., 2009).

Analytical Method Development : Research has focused on developing new, precise analytical methods for the determination of Vildagliptin in bulk and pharmaceutical dosage forms (Vaishnavi Aher et al., 2021).

特性

IUPAC Name |

1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOKIDBDQMKNDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870306 | |

| Record name | 1-[2-[(3-Hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile | |

CAS RN |

1360862-63-0, 274901-16-5 | |

| Record name | 1-[2-[(3-Hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-(2S)-1-[[(3-Hydroxytricyclo[3.3.1.1[3,7]]dec-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

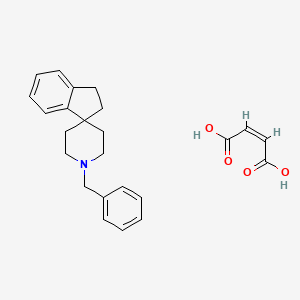

![(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone](/img/structure/B1148086.png)

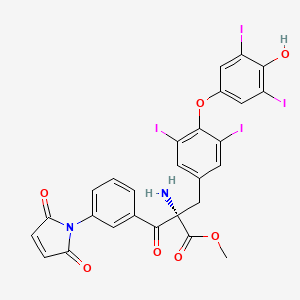

![MGITC [Malachite green isothiocyanate]](/img/structure/B1148100.png)